5-Bromo-1-ethylpyrazin-2(1H)-one
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Description
5-Bromo-1-ethylpyrazin-2(1H)-one is a useful research compound. Its molecular formula is C6H7BrN2O and its molecular weight is 203.039. The purity is usually 95%.
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Scientific Research Applications
Potential in Antipsychotic Agents
A study by Högberg et al. (1990) explored the synthesis of a series of 5-substituted benzamides, using a process that involved 5-Bromo-1-ethylpyrazin-2(1H)-one. These compounds exhibited potent inhibition of dopamine D-2 receptors, making them suitable for investigations in antipsychotic drug development (Högberg, Ström, Hall, & Ögren, 1990).
Role in Synthesizing Pyridyl–Pyrazole-3-One Derivatives
Huang et al. (2017) synthesized novel compounds including this compound derivatives. These compounds demonstrated weak growth inhibition on HepG2 cell lines, indicating potential in cancer research (Huang, Zhang, Zhang, Wang, & Xiao, 2017).
Applications in Pyrazole Chemistry
Heinisch et al. (1990) studied the directed lithiation of bromo-substituted pyrazoles, including this compound, demonstrating its utility in the synthesis of disubstituted pyrazoles. This research contributes to the broader understanding of pyrazole chemistry and its applications (Heinisch, Holzer, & Pock, 1990).
Contribution to Antibacterial and Antifungal Agents
Ashok et al. (2015) synthesized a series of compounds using this compound, which showed high antimicrobial activity against bacterial and fungal strains. This research highlights its potential in developing new antibacterial and antifungal agents (Ashok, Ganesh, Lakshmi, & Ravi, 2015).
Use in Pteridine Chemistry
Albert (1979) conducted research on converting 5-bromo-derivatives of aminopyrazine, such as this compound, into various pteridin-4-ones. This study contributes to the field of pteridine chemistry, essential for biological systems (Albert, 1979).
Properties
IUPAC Name |
5-bromo-1-ethylpyrazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-2-9-4-5(7)8-3-6(9)10/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STDDBHCXNWZZOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=CC1=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.